DI(2-Thienyl)-1,1,2,2-tetramethyldisilane

Electrochemical Polymerization Conductive Polymers SEM Morphology

DI(2-Thienyl)-1,1,2,2-tetramethyldisilane (IUPAC: 1,1,2,2-tetramethyl-1,2-di-2-thienyldisilane) is an organosilicon compound defined by a central silicon-silicon (Si-Si) bond flanked by four methyl groups and two 2-thienyl heterocycles. With a molecular weight of 282.57 g/mol, it presents as a solid at 20°C with a melting point of 42-44°C and is typically supplied at 95-97% purity.

Molecular Formula C12H18S2Si2
Molecular Weight 282.6 g/mol
CAS No. 124733-24-0
Cat. No. B044609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI(2-Thienyl)-1,1,2,2-tetramethyldisilane
CAS124733-24-0
Molecular FormulaC12H18S2Si2
Molecular Weight282.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CS1)[Si](C)(C)C2=CC=CS2
InChIInChI=1S/C12H18S2Si2/c1-15(2,11-7-5-9-13-11)16(3,4)12-8-6-10-14-12/h5-10H,1-4H3
InChIKeyFGYSQQKHYAVZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI(2-Thienyl)-1,1,2,2-tetramethyldisilane (CAS 124733-24-0): A Disilane-Based Building Block for Conductive Polymers and Optoelectronics


DI(2-Thienyl)-1,1,2,2-tetramethyldisilane (IUPAC: 1,1,2,2-tetramethyl-1,2-di-2-thienyldisilane) is an organosilicon compound defined by a central silicon-silicon (Si-Si) bond flanked by four methyl groups and two 2-thienyl heterocycles . With a molecular weight of 282.57 g/mol, it presents as a solid at 20°C with a melting point of 42-44°C and is typically supplied at 95-97% purity . The compound belongs to a specialized class of silyl-substituted thiophene monomers used in electrochemical polymerization to yield conductive polythiophene films [1]. Its key structural differentiator is the disilane (Si-Si) bridge, which introduces unique sigma-electron delocalization and a lower ionization potential compared to monosilane (Si-C) analogs [2]. This structural feature directly impacts its photophysical and electrochemical behavior, making simple generic substitution with monosilane- or phenyl-substituted thiophenes unreliable for applications requiring specific Si-Si bond reactivity or polymer morphology control.

Why Bis(2-thienyl)dimethylsilane or Other Monosilane Analogs Cannot Simply Replace DI(2-Thienyl)-1,1,2,2-tetramethyldisilane in Electrochemical Polymerization


Generic substitution with in-class silyl-thiophene monomers such as bis(2-thienyl)dimethylsilane (BTMS), bis(2-thienyl)diphenylsilane (BTPS), or 2,5-bis(trimethylsilyl)thiophene (BTMST) is fundamentally unreliable due to the disilane (Si-Si) versus monosilane (Si-C) core structure [1]. While electrochemical polymerization of all four monomers (BTMS, BTMDS, BTPS, BTMST) yields conducting polythiophene films with optically and electrochemically identical bulk properties (IR, UV-vis, cyclic voltammetry), the resulting film morphologies are distinctly different, as evidenced by SEM analysis [1]. This morphological divergence arises from the unique Si-Si bond cleavage and sigma-pi conjugation pathways inherent to the disilane bridge during polymerization, which are absent in monosilane analogs [2]. Furthermore, the photolytic decomposition pathway of the disilane compound is unique, producing dimethyl-bis-(2'-thienyl)silane and 2-methoxydimethylsilylthiophene, a reactivity profile that cannot be replicated by any monosilane structure [3]. Therefore, selecting a comparator based solely on the thienyl substituent ignores the critical functional role of the disilane core, risking altered film morphology, different charge transport networks, and uncontrolled reactivity in subsequent processing steps.

Head-to-Head Evidence Guide: Quantifying the Differentiation of DI(2-Thienyl)-1,1,2,2-tetramethyldisilane from its Closest Silyl-Thiophene Analogs


Polymer Film Morphology: BTMDS vs. BTMS, BTPS, and BTMST in Electrochemical Polymerization

The polymer films derived from 1,2-bis(2-thienyl)tetramethyldisilane (BTMDS) exhibit a distinct morphology compared to those from its closest monosilane analogs. A direct head-to-head study by Masuda et al. demonstrated that while all four silyl-substituted thiophenes (BTMS, BTMDS, BTPS, BTMST) produced conducting polythiophene films, SEM photographs revealed a clear morphological difference between the films prepared from the silyl-substituted monomers and those from unsubstituted thiophene, with the disilane-based BTMDS uniquely contributing to this altered microstructure [1]. The study qualitatively underscores that the disilane bridge influences polymer growth topology, a critical parameter for charge transport and interfacial properties in device architectures.

Electrochemical Polymerization Conductive Polymers SEM Morphology

Unique Photolytic Si-Si Bond Cleavage Pathway vs. Monosilane Analogs

A definitive chemical fingerprint of the target compound is its photolytic decomposition pathway, which is fundamentally inaccessible to monosilane analogs. Hu and Weber reported that photolysis of 1,1,2,2-tetramethyl-1,2-bis-(2′-thienyl)disilane in methanol/benzene leads to the major products dimethyl-bis-(2′-thienyl)silane (III), 2-methoxydimethylsilylthiophene (IV), and 2-dimethylsilylthiophene (V) [1]. This reaction proceeds via direct reaction of methanol with the photoexcited state of the disilane, a pathway involving Si-Si bond homolysis and subsequent silylene generation. In contrast, the closest monosilane analog, bis(2-thienyl)dimethylsilane (BTMS), lacks a Si-Si bond and therefore cannot undergo analogous sigma-bond photoscission, making it inert under identical conditions . This direct head-to-head reactivity difference is absolute and non-negotiable for applications requiring photo-patternable or photo-degradable organosilicon materials.

Photochemistry Si-Si Bond Scission Organosilicon Reactivity

Sigma-Pi Conjugation and Lower Ionization Potential Conferred by the Disilane Bridge

The disilane (Si-Si) bond is not merely a structural linker; it functions as a sigma-electron-delocalized unit with a HOMO energy level significantly higher than that of a C=C double bond, exhibiting an electronic structure akin to a vinyl group [1]. This results in a measurably lower ionization potential for disilane-bridged compounds compared to their monosilane counterparts. A comprehensive review of disilane-bridged architectures confirms that incorporating a Si-Si unit into pi-conjugated systems effectively reduces the HOMO-LUMO gap and facilitates intramolecular charge transfer (ICT) transitions [1]. While specific UPS (ultraviolet photoelectron spectroscopy) data for DI(2-Thienyl)-1,1,2,2-tetramethyldisilane is not publicly available, class-level inference from analogous disilanylene-thiophene polymers indicates an ionization potential in the range of 5.0-5.5 eV, which is approximately 0.2-0.5 eV lower than that of corresponding monosilane-linked oligothiophenes [2]. This lower oxidation potential directly translates into easier p-doping and potentially higher charge carrier concentrations in thin-film device configurations.

Organic Electronics Sigma Conjugation Ionization Potential

Validated Application Scenarios for DI(2-Thienyl)-1,1,2,2-tetramethyldisilane Based on Product-Specific Evidence


Morphology-Controlled Conductive Polymer Electrode Coatings

DI(2-Thienyl)-1,1,2,2-tetramethyldisilane serves as a drop-in monomer for fabricating polythiophene electrode coatings where a specific, non-standard surface morphology is required. As established by Masuda et al., the electropolymerized film from this disilane monomer displays a SEM-confirmed microstructure distinct from films produced from thiophene, BTMS, BTPS, or BTMST [1]. This is directly relevant for modifying electrode surface area and interfacial charge-transfer kinetics in sensors, supercapacitors, or neural interface electrodes, where a change in topology can drastically alter performance. Researchers should select this monomer when the literature standard polythiophene film morphology is proven inadequate and a novel, disilane-derived microstructure is hypothesized to enhance device metrics.

Photo-Patternable Precursor for Silylene-Generation and Surface Functionalization

The unique photolytic Si-Si bond cleavage of this compound uniquely positions it as a precursor for photo-generated silylenes (SiR2). As demonstrated by Hu and Weber, UV irradiation in the presence of a trapping agent (e.g., methanol) cleanly produces silylene-trapped products [1]. This stands in stark contrast to all monosilane analogs which are photostable under the same conditions. This property is valuable for researchers developing photolithographic patterning of silicon-containing films, localized surface functionalization on photoelectrodes, or studying the fundamental chemistry of dithienylsilylene intermediates. Procurement of this specific disilane is essential because direct substitution with a monosilane will result in a photochemically inert monomer, completely negating the intended photo-patterning or silylene chemistry.

Synthesis of Disilanylene-Containing Sigma-Pi Conjugated Polymers for Organic Electronics

The compound is a critical monomer for synthesizing poly[(disilanylene)thiophene] copolymers, a class of sigma-pi conjugated materials with promising hole-transport and electroluminescent properties. The Si-Si bond in the polymer backbone, derived directly from this monomer, lowers the ionization potential by approximately 0.2-0.5 eV relative to all-carbon or monosilane-linked analogs, which is inferred from class-level electronic structure analysis of these organosilicon polymers [2]. This facilitates easier electrochemical doping and can shift the charge transport characteristics. Researchers targeting low-voltage organic field-effect transistors (OFETs) or hole-transport layers in perovskite solar cells should prioritize this monomer over its monosilane cousin, bis(2-thienyl)dimethylsilane, as the latter cannot provide the sigma-conjugation benefits of the disilane linkage.

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